![molecular formula C17H13Cl2NO3S B4974405 5,7-dichloro-8-quinolinyl 4-ethylbenzenesulfonate](/img/structure/B4974405.png)
5,7-dichloro-8-quinolinyl 4-ethylbenzenesulfonate
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Description
Quinoline derivatives, including chloro- and sulfonyl-substituted quinolines, are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and materials science. These compounds often serve as key intermediates in the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of quinoline derivatives can involve several steps, including sulphonation, chlorination, and amination reactions. For example, the synthesis of 2-ammonio-5-chloro-4-methylbenzenesulfonate, a related compound, demonstrates the complexity of such synthesis processes, involving intermediate steps and the formation of pseudopolymorphs during polymorph screening (Bekö et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. This analysis reveals details about the arrangement of atoms within the molecule and the molecular geometry, which are crucial for understanding the compound's chemical behavior and interactions (Baul et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including anomalous reactions that may lead to novel ring expansion or substitution reactions. For instance, the reaction of 10-chloro-5H-benzoxazole[3,2-a]quinolin-5-one with sodium diethyl malonate demonstrates the potential for unexpected outcomes and novel compound formation (Kim, 1982).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are essential for determining the compound's suitability for specific applications and its behavior under different conditions.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and their behavior in complexation reactions, are critical for their application in synthesis, catalysis, and material science. The extraction behavior of related compounds, such as 4-chloro-N-8-quinolinylbenzenesulfonamide, highlights the importance of understanding these chemical properties for practical applications (Almela et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-ethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONSTSLOOBGAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-8-quinolyl 4-ethylbenzenesulfonate |
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